molecular formula C11H8BrNO3 B1417384 Methyl 2-bromo-6-cyano-3-formylphenylacetate CAS No. 1807024-16-3

Methyl 2-bromo-6-cyano-3-formylphenylacetate

Cat. No.: B1417384
CAS No.: 1807024-16-3
M. Wt: 282.09 g/mol
InChI Key: DGMYXNKGEHYGKA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-3-formylphenylacetate is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-cyano-3-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of the cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-3-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-bromo-6-cyano-3-formylphenylacetate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-3-formylphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, while the formyl group can participate in various chemical reactions, modulating the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-cyano-3-formylphenylacetate
  • Methyl 2-bromo-6-cyano-3-formylbenzoate

Uniqueness

Methyl 2-bromo-6-cyano-3-formylphenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 2-(2-bromo-6-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-9-7(5-13)2-3-8(6-14)11(9)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYXNKGEHYGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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